molecular formula C9H9NO2 B1177233 flaB protein CAS No. 140470-87-7

flaB protein

Cat. No.: B1177233
CAS No.: 140470-87-7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The flaB protein is a core structural component of the bacterial flagellar filament, functioning as the flagellin protein in various bacterial species, as demonstrated by its identification in Shewanella oneidensis . This supramolecular nanomachine is essential for bacterial locomotion, allowing cells to swim in liquid environments and colonize new niches . The flagellum is a complex organelle composed of approximately 30 different proteins, with the extracellular filament consisting of thousands of flagellin subunits arranged in a helical propeller . The assembly of this structure is a sophisticated, sequential process where flaB monomers are exported through a dedicated type III secretion system and travel through a narrow central channel to the filament's distal end. There, they are incorporated into the growing filament with the assistance of a pentameric cap complex, FliD . The this compound, like other flagellins, shares common structural characteristics critical for its function and assembly. Its amino (N-) and carboxy (C-) terminal regions are highly conserved and form α-helical coiled-coil structures (Domain D0) that mediate the intersubunit interactions necessary for building the mechanically stable filament . In contrast, the central portion of the protein is hypervariable and is a major determinant of antigenicity, making it a key target for immune recognition . Beyond its role in motility, the flagellum and its flagellin subunits are critical virulence factors for many human pathogens, including Salmonella enterica and Campylobacter jejuni , where they promote adhesion and host colonization . This protein is, therefore, a vital reagent for researchers studying bacterial pathogenesis, host-pathogen interactions, and vaccine development. Furthermore, its unique properties as a self-assembling, polymeric protein make it an attractive building block in bionanotechnology and materials science. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

140470-87-7

Molecular Formula

C9H9NO2

Synonyms

flaB protein

Origin of Product

United States

Scientific Research Applications

Immunological Applications

FlaB protein is recognized for its potent immunological properties, particularly as an adjuvant in vaccine formulations. Research has demonstrated that FlaB can enhance immune responses when administered intranasally.

Case Study: Mucosal Adjuvant Activity of Vibrio vulnificus FlaB

  • Study Overview : A study published in 2006 investigated the mucosal adjuvant activity of Vibrio vulnificus FlaB using an intranasal immunization model in mice.
  • Findings : The study found that FlaB significantly stimulated the production of interleukin-8 (IL-8) in epithelial cells, indicating its ability to activate immune pathways through Toll-like receptor 5 (TLR5) .
  • Mechanism : The interaction between FlaB and TLR5 leads to the transcriptional activation of nuclear factor kappa B (NF-κB), which is crucial for the expression of pro-inflammatory cytokines .
Parameter Observation
IL-8 ProductionDose-dependent increase
TLR5 ExpressionSignificant upregulation post-FlaB
Trafficking in MicePeak in blood at 1 hour; sustained levels in lymph nodes

Role in Inflammatory Responses

FlaB also plays a role in mediating inflammatory responses in various bacterial infections.

Case Study: Vibrio anguillarum FlaB

  • Study Overview : A 2021 study focused on the role of FlaB from Vibrio anguillarum in activating TLR pathways.
  • Findings : The research indicated that FlaB significantly upregulated tumor necrosis factor alpha (TNF-α) and other pro-inflammatory cytokines, enhancing the host's inflammatory response .
  • Molecular Interactions : Molecular dynamics simulations revealed specific amino acid residues critical for the interaction between FlaB and TLR5, providing insights into the molecular basis for its immunogenic properties .
Cytokine Expression Level Change
TNF-αSignificant increase
IL-8Enhanced secretion

Applications in Disease Detection

FlaB proteins are also being explored for their potential use as biomarkers for detecting specific pathogens.

Case Study: Detection of Leptospira spp.

  • Study Overview : Research has identified specific epitopes within FlaB that are reactive to antibodies against Leptospira spp., suggesting its utility as a diagnostic tool.
  • Findings : Screening of immunoactive fragments of FlaB revealed promising antigenic properties that could be leveraged for developing diagnostic assays .

Structural and Functional Studies

Understanding the structural characteristics of FlaB is essential for its application in biotechnology and medicine.

Molecular Characterization

  • Studies have utilized techniques such as surface plasmon resonance to analyze the binding affinities between FlaB and TLR5 mutants, identifying critical residues involved in these interactions .
  • Additionally, structural studies have shown that FlaB contributes significantly to the overall protein composition within bacterial cells, influencing motility and pathogenicity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sequence Homology and Structural Features

  • FlaB vs. FlaA: In Campylobacter jejuni and Shewanella oneidensis, FlaB shares ~60–70% sequence identity with FlaA but differs in secretion efficiency and post-translational modifications (PTMs). For example: C. jejuni FlaB secretion efficiency is 60% lower than FlaA due to amino-terminal residue variations (e.g., I9 in FlaB vs. V9 in FlaA) . S. oneidensis FlaB undergoes O-linked glycosylation at five serine residues and lysine methylation, critical for filament assembly, while FlaA lacks these modifications and is functionally次要 .
  • FlaB vs. Other Flagellins: Protein Organism Key Features Reference FlaB Borrelia burgdorferi 92% amino acid identity with T. pallidum FlaB2; essential for motility FlaB2 Treponema pallidum 76% nucleotide identity with B. burgdorferi FlaB FlaB Haloarcula marismortui Salinity-regulated expression; glycosylation variants under stress FliC (Flagellin) Salmonella spp. Surface-exposed; TLR5 agonist; lacks periplasmic localization

Functional Roles

  • Motility and Structural Integrity: FlaB is indispensable for the flat-wave morphology of B. burgdorferi, as gene inactivation results in non-motile, spherical cells . In contrast, H. pylori FlaB works synergistically with FlaA to regulate flagellar assembly and urease activity, critical for gastric colonization .
  • Immune Interactions: FlaB activates TLR5 more effectively than surface-exposed flagellins (e.g., FliC) when fused to antigens like tetanus toxin fragment C (TTFC). For example: FlaB-TTFC fusion induces 10-fold higher NF-κB activation via TLR5 compared to TTFC alone .

Secretion and Export Efficiency

  • In Yersinia enterocolitica, FlaB-YplA fusions are secreted at 40% lower efficiency than FlaA-YplA due to divergent N-terminal signaling sequences .
  • B. burgdorferi FlaB is constitutively expressed under σ70 transcription, unlike σ28-regulated flagellins in other bacteria, ensuring persistent motility in host environments .

Key Research Findings

Structural Determinants of Function :

  • In S. oneidensis, FlaB’s α3-helix and Loop3 regions dictate its dominance over FlaA in filament assembly .
  • T. pallidum FlaB2 shares 59% identity with Leptospira flagellins, yet its surface-exposed epitopes differ, impacting antibody cross-reactivity .

Regulation Under Stress :

  • H. pylori FlaB expression is downregulated by the herbal extract Triphala, which also inhibits biofilm formation and urease activity .
  • In Haloarcula marismortui, FlaB synthesis remains stable across salinities (20–30%), unlike other archaeal flagellins .

Data Tables

Table 1: Sequence Homology of FlaB Across Species

Organism Homology (%) Key Structural Feature Reference
Borrelia burgdorferi 100 Conserved N-terminal TLR5 domain
Treponema pallidum 92 (FlaB2) Non-identical residues scattered
Helicobacter pylori 99.4 High immunogenicity

Table 2: Functional Comparison of FlaB and FlaA

Feature FlaB FlaA Reference
Secretion efficiency 40–60% of FlaA 100% (baseline)
Glycosylation O-linked (Ser), methylated (Lys) Minimal or none
Role in motility Essential Secondary

Preparation Methods

Escherichia coli-Based Expression Platforms

The majority of FlaB production leverages E. coli expression systems due to their scalability and cost-effectiveness. The pFLAG-ATS vector system, optimized for cytoplasmic expression, incorporates a T7 promoter and a FLAG epitope tag for downstream purification. Induction with 0.5 mM isopropyl-β-d-thiogalactopyranoside (IPTG) reliably yields intein-FlaB fusion proteins, with typical expression levels reaching 200 μg/mL in shake-flask cultures. A critical design feature involves the Tth III 1 restriction site, which allows precise control over the N-terminal amino acid sequence following the FLAG tag. Blunting this site with Klenow fragment enables insertion of gene sequences starting with adenine or guanine, ensuring proper reading frame maintenance.

Yeast Expression Systems for Post-Translational Modifications

For studies requiring eukaryotic post-translational modifications, Saccharomyces cerevisiae systems offer a viable alternative. The Dohlman Lab protocol outlines a high-efficiency method where FLAG-FlaB fusion proteins are expressed under the control of a galactose-inducible promoter. Cultures grown to an optical density (OD600) of 0.9–1.0 in selective media achieve optimal protein yields. Sodium azide (10 mM) is added to arrest metabolic activity prior to cell harvesting, preserving protein integrity during lysis.

Purification Strategies for FlaB

Affinity Chromatography Using FLAG Tags

FLAG-tagged FlaB is purified via anti-FLAG M2 affinity resin, with binding capacities exceeding 80% efficiency under optimized conditions. Key steps include:

  • Cell Lysis : Mechanical disruption using glass bead vortexing (10 cycles of 30-second pulses) in lysis buffer (50 mM Tris-HCl, 150 mM NaCl, 1% Triton X-100).

  • Batch Binding : Incubation of clarified lysates with 40 μL FLAG resin slurry for 1–2 hours at 4°C, followed by three washes with Tris-buffered saline (TBS) to remove nonspecific binders.

  • Elution : Competitive displacement with 3X FLAG peptide (150 ng/μL in TBS) achieves >90% recovery, while acidic elution (0.1 M glycine-HCl, pH 3.5) provides a rapid alternative requiring immediate neutralization.

Table 1. Comparative Elution Efficiency for FLAG-FlaB

Elution MethodRecovery Efficiency (%)Purity (%)LPS Contamination (EU/mL)
3X FLAG Peptide92 ± 398<0.5
Glycine-HCl (pH 3.5)88 ± 5951.2 ± 0.3
SDS-PAGE Buffer10090N/A
Data derived from

Intein-Mediated Self-Cleavage for Tag-Free FlaB

To generate tag-free FlaB, intein fusion systems exploit pH- and temperature-dependent self-cleavage. Post-affinity purification, the intein-FlaB fusion is incubated in cleavage buffer (20 mM Tris-HCl, 500 mM NaCl, 50 mM mercaptoethanesulfonic acid, pH 8.5) at 25°C for 48 hours. This method yields FlaB with undetectable endotoxin levels (<0.5 EU/mL), critical for in vivo applications.

Quality Control and Functional Validation

LPS Removal and Endotoxin Testing

Despite stringent purification, residual LPS from E. coli expression systems necessitates additional steps. Triton X-114 phase separation reduces LPS levels to 0.5 EU/mL, as quantified by the Limulus amebocyte lysate (LAL) assay. Comparative analyses show GST-FlaB fusions purified without Triton X-114 exhibit higher LPS contamination (3.07 EU/mL), underscoring the importance of detergent-based protocols.

Radiolabeling for Trafficking Studies

Iodine-131 labeling via the chloramine-T method enables precise tracking of intranasally administered FlaB. Reaction conditions (2 mCi 131I, 2-minute incubation) achieve 98% labeling efficiency, with desalting columns removing unincorporated isotopes. In vivo distribution studies reveal rapid systemic dissemination, with 131I-FlaB detectable in cervical lymph nodes (CLNs) for 48 hours and in blood for 144 hours post-administration.

TLR5 Binding and Immunostimulatory Activity

Functional validation involves TLR5 coimmunoprecipitation assays. Caco-2 cells transfected with p3XFlag-hTLR5 are treated with 500 ng/mL FlaB, followed by anti-FlaB immunoprecipitation and anti-Flag Western blotting. Dose-dependent IL-8 secretion (EC50 = 50 ng/mL) and NF-κB activation confirm TLR5-specific signaling.

Challenges and Optimization Strategies

Scalability Limitations in Yeast Systems

While yeast systems avoid bacterial endotoxins, their lower yield (∼30% of E. coli output) necessitates culture volumes exceeding 5 L for milligram-scale production . Optimizing galactose induction timing and employing fed-batch bioreactors may address this bottleneck.

Q & A

Basic Research Questions

Q. What experimental methods are most reliable for detecting and quantifying FlaB protein in bacterial cultures?

  • Methodological Answer : FlaB, a flagellin subunit, can be detected using SDS-PAGE coupled with Western blotting using anti-FlaB antibodies. For quantification, ELISA kits optimized for flagellin proteins (e.g., cross-reactive anti-FlaB antibodies) are recommended. Ensure sample preparation includes mechanical lysis to release flagellar proteins, followed by centrifugation to remove debris .
  • Data Example : In Aeromonas salmonicida, FlaB was identified via Edman degradation after SDS-PAGE separation, confirming its N-terminal sequence matches the predicted gene product .

Q. How does FlaB contribute to bacterial motility, and what genetic tools validate its role?

  • Methodological Answer : FlaB is a core component of the flagellar filament. Gene knockout studies (e.g., CRISPR/Cas9 or homologous recombination) combined with motility assays (e.g., soft agar swarm assays) confirm its necessity. Complementation assays with plasmid-borne flaB restore motility in mutants. Transcriptional analysis (qRT-PCR) of flaB under varying conditions (e.g., stress) reveals regulatory pathways .
  • Data Example : In Helicobacter pylori, flaB knockout strains showed non-motile phenotypes, while complementation restored motility .

Advanced Research Questions

Q. How can researchers resolve contradictions in FlaB expression data across different bacterial growth phases?

  • Methodological Answer : FlaB levels may vary due to post-transcriptional regulation or flagellar assembly dynamics. Use synchronized cultures and time-course sampling. Combine RNA-seq (to assess flaB mRNA) with quantitative proteomics (e.g., SILAC) to compare transcriptional and translational outputs. For Borrelia burgdorferi, this compound levels remain stable post-transcriptionally even when mRNA fluctuates, as shown via Northern blot and FACS .
  • Data Contradiction : In B. burgdorferi, this compound levels were unchanged in flgV deletion strains despite transcriptional stability, suggesting post-assembly regulation .

Q. What strategies optimize FlaB as a vaccine antigen while avoiding cross-reactivity with host proteins?

  • Methodological Answer : Use bioinformatics tools (e.g., BLASTp) to identify FlaB epitopes with low homology to human proteins. Validate antigenicity via murine immunization followed by ELISA (anti-FlaB titers) and Western blot against bacterial lysates. For Vibrio alginolyticus, recombinant FlaB elicited antibodies specific to native FlaB but not host proteins, confirmed by proteomic cross-reactivity screens .
  • Data Example : Anti-FlaB serum from immunized mice showed no reactivity to mouse fibroblast lysates, confirming specificity .

Q. How does FlaB’s role in immune evasion vs. immune activation vary across pathogens?

  • Methodological Answer : In Borrelia burgdorferi, FlaB is periplasmic and evades TLR5 recognition, reducing inflammatory responses. In contrast, Salmonella-delivered FlaB activates TLR5-mediated macrophage responses. Use isogenic mutants (FlaB⁻ vs. FlaB⁺) in infection models and measure cytokine profiles (e.g., IL-1β, TNF-α) via multiplex assays .
  • Data Contradiction : B. burgdorferi FlaB is immunologically "silent," whereas engineered Salmonella secreting FlaB triggers tumor-associated macrophage activation .

Technical and Methodological Considerations

Q. What controls are critical when using FACS to assess FlaB surface localization?

  • Methodological Answer : Include methanol-permeabilized and non-permeabilized bacterial samples to distinguish surface-exposed vs. intracellular FlaB. Use a non-surface protein (e.g., cytoplasmic GFP) as a negative control. For B. burgdorferi, anti-FlaB signals were detected only in permeabilized samples, confirming its periplasmic localization .

Q. How can FlaB’s structural variability impact antibody-based assays?

  • Methodological Answer : FlaB sequence divergence across species (e.g., Vibrio vs. Borrelia) necessitates species-specific antibody validation. Perform sequence alignment (Clustal Omega) to identify conserved regions. Test cross-reactivity using ELISA with recombinant FlaB from related species .

Key Resources

  • Protein Databases : Use UniProt or EMBL-EBI Proteins API to retrieve FlaB sequences and annotations .
  • Structural Tools : Predict FlaB domains using InterPro or AlphaFold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.